5-cyano-4-(furan-2-yl)-2-methyl-N-(2-methylphenyl)-6-(methylsulfanyl)-1,4-dihydropyridine-3-carboxamide
CAS No.: 375835-69-1
Cat. No.: VC7058156
Molecular Formula: C20H19N3O2S
Molecular Weight: 365.45
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 375835-69-1 |
|---|---|
| Molecular Formula | C20H19N3O2S |
| Molecular Weight | 365.45 |
| IUPAC Name | 5-cyano-4-(furan-2-yl)-2-methyl-N-(2-methylphenyl)-6-methylsulfanyl-1,4-dihydropyridine-3-carboxamide |
| Standard InChI | InChI=1S/C20H19N3O2S/c1-12-7-4-5-8-15(12)23-19(24)17-13(2)22-20(26-3)14(11-21)18(17)16-9-6-10-25-16/h4-10,18,22H,1-3H3,(H,23,24) |
| Standard InChI Key | JNLNJFKSIDTZGY-UHFFFAOYSA-N |
| SMILES | CC1=CC=CC=C1NC(=O)C2=C(NC(=C(C2C3=CC=CO3)C#N)SC)C |
Introduction
Synthesis and Potential Applications
The synthesis of such compounds typically involves multi-step reactions starting from simpler precursors. For example, dihydropyridines can be synthesized via the Hantzsch reaction or modified versions thereof. The inclusion of a cyano group and a furan ring suggests potential for biological activity, as these groups are often found in pharmacologically active molecules.
| Synthetic Step | Description |
|---|---|
| 1. Formation of Dihydropyridine Core | Typically via a Hantzsch-type reaction |
| 2. Introduction of Cyano Group | Could involve a cyanation reaction |
| 3. Attachment of Furan Ring | Might involve a Suzuki coupling or similar |
Biological Activity and Research Findings
While specific research findings on 5-cyano-4-(furan-2-yl)-2-methyl-N-(2-methylphenyl)-6-(methylsulfanyl)-1,4-dihydropyridine-3-carboxamide are not available, compounds with similar structures have shown potential in various biological assays. For instance, dihydropyridines are known for their calcium channel blocking activity, and modifications to the core structure can lead to compounds with different pharmacological profiles.
| Potential Biological Activity | Description |
|---|---|
| Calcium Channel Blockage | Common for dihydropyridines |
| Anti-inflammatory or Anticancer | Possible depending on specific modifications |
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume